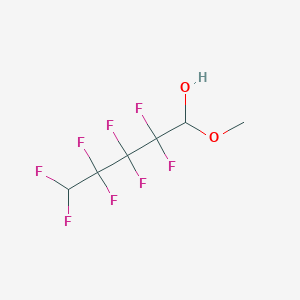
2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol is a fluorinated alcohol compound with the molecular formula C6H5F8O2. This compound is characterized by the presence of eight fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol with methanol in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the precursor and methanol are mixed and passed through a reactor containing the acid catalyst. This method allows for efficient production with minimal by-products. The product is then purified using distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to less fluorinated alcohols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields less fluorinated alcohols.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a solvent in various reactions.
Biology: Employed in the study of enzyme interactions and protein folding due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Applied in the production of specialty polymers and as a surfactant in the synthesis of nanomaterials.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can alter the conformation and activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Similar structure but lacks the methoxy group.
1,1,2,2,3,3,4,4-Octafluoropentan-5-ol: Another fluorinated alcohol with a different substitution pattern.
Uniqueness
2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct chemical properties. This combination enhances its reactivity and makes it suitable for specific applications where other fluorinated alcohols may not be effective.
Propriétés
Numéro CAS |
88332-84-7 |
|---|---|
Formule moléculaire |
C6H6F8O2 |
Poids moléculaire |
262.10 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5-octafluoro-1-methoxypentan-1-ol |
InChI |
InChI=1S/C6H6F8O2/c1-16-3(15)5(11,12)6(13,14)4(9,10)2(7)8/h2-3,15H,1H3 |
Clé InChI |
FAUUOQOXRGLISP-UHFFFAOYSA-N |
SMILES canonique |
COC(C(C(C(C(F)F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


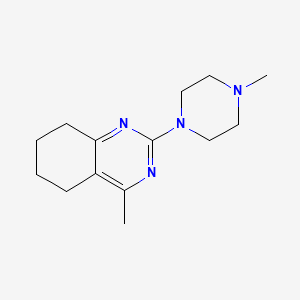
![Benzyl[tris(cyanomethyl)]phosphanium bromide](/img/structure/B14399555.png)
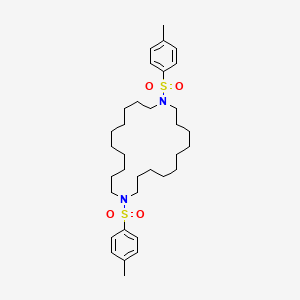
![Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate](/img/structure/B14399567.png)
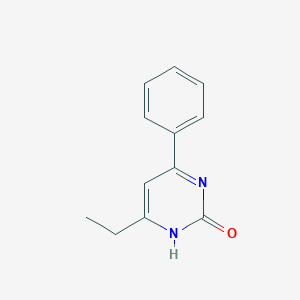
![1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14399583.png)
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea](/img/structure/B14399584.png)
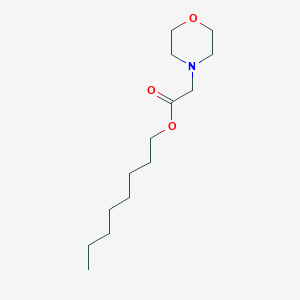
![2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol](/img/structure/B14399596.png)
![1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine](/img/structure/B14399603.png)
![5-Hydroxy-6'-methoxy-2',3',4'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14399604.png)
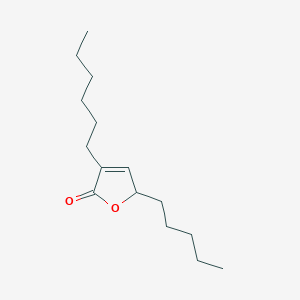
![1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14399631.png)
![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
